molecular formula C9H9BrCl2N2 B2368428 5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride CAS No. 2445786-38-7

5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride

Cat. No.: B2368428
CAS No.: 2445786-38-7
M. Wt: 295.99
InChI Key: RRQHRVHBTPBYDE-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.

Scientific Research Applications

5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Future Directions

Benzimidazole and its derivatives have been the subject of recent research due to their role as corrosion inhibitors . There is also a pronounced preference for heterocyclic organic compounds, especially those containing nitrogen, sulfur, or oxygen, such as imidazoles, triazoles, thiazoles, benzimidazoles, benzotriazoles, purine, or adenine . This suggests that there could be future research directions exploring the properties and applications of 5-Bromo-1-(2-chloroethyl)benzimidazole hydrochloride and similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-bromo-2-chlorobenzaldehyde with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 5-Bromo-1-(2-chloroethyl)benzimidazole .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The benzimidazole ring can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce oxidized or reduced benzimidazole compounds.

Comparison with Similar Compounds

5-Bromo-1-(2-chloroethyl)benzimidazole;hydrochloride can be compared with other similar compounds, such as:

    5-Bromo-2-chlorobenzimidazole: Similar structure but lacks the ethyl group.

    1-(2-Chloroethyl)benzimidazole: Similar structure but lacks the bromine atom.

    5-Bromo-1-methylbenzimidazole: Similar structure but has a methyl group instead of the ethyl group.

The uniqueness of this compound lies in its specific combination of bromine, chlorine, and ethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-1-(2-chloroethyl)benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN2.ClH/c10-7-1-2-9-8(5-7)12-6-13(9)4-3-11;/h1-2,5-6H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQHRVHBTPBYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=CN2CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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